2-(4-(3-Chlorobenzyl)piperazin-1-yl)ethan-1-ol
Overview
Description
2-(4-(3-Chlorobenzyl)piperazin-1-yl)ethan-1-ol is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorobenzyl group and an ethan-1-ol group. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
Piperazine derivatives, which this compound is a part of, are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that the compound might interact with its targets, causing changes in their normal functioning.
Biochemical Pathways
Given the wide range of biological activities associated with piperazine derivatives , it’s likely that this compound may affect multiple pathways, leading to downstream effects.
Result of Action
Given the wide range of biological activities associated with piperazine derivatives , it’s likely that this compound may have multiple effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as toluene or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-Chlorobenzyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorobenzyl group or to convert the ethan-1-ol group to an ethyl group.
Substitution: The chlorine atom in the 3-chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield 2-(4-(3-chlorobenzyl)piperazin-1-yl)acetaldehyde or 2-(4-(3-chlorobenzyl)piperazin-1-yl)acetic acid .
Scientific Research Applications
2-(4-(3-Chlorobenzyl)piperazin-1-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(4-(3-Chlorophenyl)piperazin-1-yl)ethan-1-ol
- 2-(4-(3-Bromobenzyl)piperazin-1-yl)ethan-1-ol
- 2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol .
Uniqueness
What sets 2-(4-(3-Chlorobenzyl)piperazin-1-yl)ethan-1-ol apart from these similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-chlorobenzyl group may enhance its binding affinity to certain molecular targets, making it a more potent compound in certain applications .
Properties
IUPAC Name |
2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c14-13-3-1-2-12(10-13)11-16-6-4-15(5-7-16)8-9-17/h1-3,10,17H,4-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWXJPZWLWCKRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701248480 | |
Record name | 4-[(3-Chlorophenyl)methyl]-1-piperazineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701248480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
415714-09-9 | |
Record name | 4-[(3-Chlorophenyl)methyl]-1-piperazineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=415714-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(3-Chlorophenyl)methyl]-1-piperazineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701248480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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